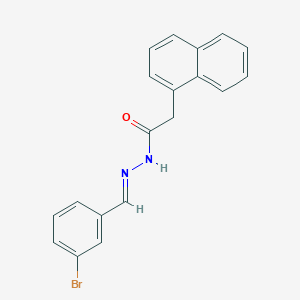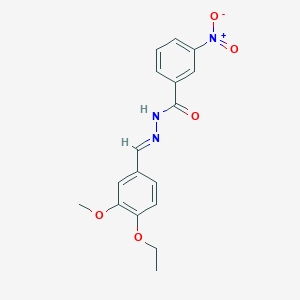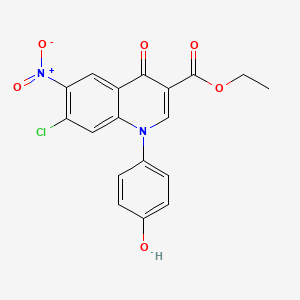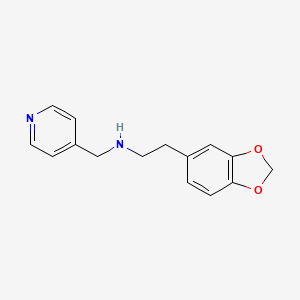
N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide
Vue d'ensemble
Description
N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide, also known as BBAN, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBAN is a hydrazone derivative that exhibits interesting properties such as anti-inflammatory, anti-bacterial, and anti-tumor activities.
Mécanisme D'action
The mechanism of action of N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide is not fully understood. However, studies have suggested that N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide exerts its anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide's antibacterial properties are believed to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide inhibits the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide has been found to inhibit the growth of various bacterial strains by disrupting bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits interesting properties that make it suitable for various applications. However, N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide also has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide's mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its properties.
Orientations Futures
There are several future directions for N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide research. One direction is to investigate its potential applications in drug design. N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide's anti-inflammatory and anti-tumor activities make it a promising candidate for the development of new drugs. Another direction is to study its properties in more detail to better understand its mechanism of action. This could lead to the development of more effective treatments for inflammatory diseases and cancer. Additionally, N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide's potential applications in materials science could be further explored, particularly in the development of organic electronics. Overall, N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide is a compound with great potential for various applications, and further research is needed to fully understand its properties and potential.
Applications De Recherche Scientifique
N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide has been investigated for its anti-inflammatory and anti-tumor activities. Studies have shown that N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide inhibits the production of pro-inflammatory cytokines and exhibits cytotoxic effects against cancer cells. In pharmacology, N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide has been explored for its antibacterial properties. N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In materials science, N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide has been studied for its potential applications in organic electronics. N'-(3-bromobenzylidene)-2-(1-naphthyl)acetohydrazide exhibits good electron transport properties and has been used as a hole-transporting material in organic light-emitting diodes.
Propriétés
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O/c20-17-9-3-5-14(11-17)13-21-22-19(23)12-16-8-4-7-15-6-1-2-10-18(15)16/h1-11,13H,12H2,(H,22,23)/b21-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKXMLVXBKZRED-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[4-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide](/img/structure/B3867274.png)
![N-{[(1-methyl-2-phenylethyl)amino]carbonyl}-2-phenylacetamide](/img/structure/B3867275.png)
![ethyl 4-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B3867278.png)
![N-allyl-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867293.png)

![4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3867306.png)

![2-(3-chlorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B3867310.png)
![5,8-dimethoxy-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine](/img/structure/B3867315.png)

![2-(1H-indol-3-yl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B3867327.png)
![methyl 7-methyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3867349.png)
![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3867353.png)